Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt

Description

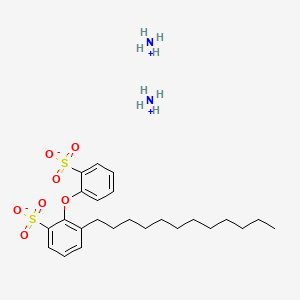

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS RN: 67968-24-5) is a synthetic surfactant and sulfonic acid derivative with the molecular formula C₂₄H₄₁N₂O₇S₂ . Structurally, it consists of a benzenesulfonic acid backbone modified with a dodecyl (C₁₂) alkyl chain and a sulfophenoxy group, neutralized by two ammonium cations. This compound is primarily utilized in industrial applications, including adhesives, rubber, coatings, plastics (e.g., PS, ABS, AS), and paper, where it functions as an emulsifier, stabilizer, or dispersant . Regulatory guidelines permit its use at necessary dosage levels in these sectors, with specific maximum limits (e.g., 2.5% in rubber) .

Properties

CAS No. |

94346-41-5 |

|---|---|

Molecular Formula |

C24H34O7S2.2H3N C24H40N2O7S2 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |

InChI Key |

KIOKXVASDICNIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Alkylation Step

The synthesis begins with the alkylation of diphenyl ether using a long-chain alkyl chloride such as dodecyl chloride or an olefin oligomer (e.g., dodecene or hexadecylene) as the alkylating agent. The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution on the aromatic ring.

-

- Catalyst: Aluminum chloride (AlCl3)

- Molar ratio (diphenyl ether : AlCl3 : alkylating agent): Approximately 1 : 1.14–2.82 : 9.4–11.4 (varies with alkyl chain length)

- Temperature: Around 90 °C

- Reaction time: Approximately 6 hours

Process Description:

The alkylation proceeds by reacting diphenyl ether with the alkylating agent under the catalytic effect of AlCl3. After completion, the reaction mixture is washed sequentially with deionized water, saturated sodium carbonate solution, and again with deionized water to remove impurities and catalyst residues. The organic layer is dried over anhydrous sodium sulfate and subjected to vacuum distillation to isolate the alkylated diphenyl ether intermediate.

Sulfonation Step

The alkylated diphenyl ether intermediate undergoes sulfonation to introduce sulfonic acid groups onto the aromatic rings. This step is critical for imparting the surfactant properties.

- Sulfonating Agent: Typically sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) is used.

-

- Temperature: Maintained around 90 °C

- Molar ratio (alkylated diphenyl ether : sulfonating agent): 1 : 1.4–2.0

Process Description:

The sulfonating agent is added dropwise to the alkylated intermediate at controlled temperature. The reaction introduces sulfonic acid groups predominantly at the para positions relative to the ether linkage. After sulfonation, the reaction mixture is neutralized with ammonia solution to convert the sulfonic acid groups into their diammonium salt form, yielding benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt.

Summary of Preparation Process

| Step | Reactants | Catalyst/Agent | Conditions | Product/Intermediate |

|---|---|---|---|---|

| Alkylation | Diphenyl ether + dodecyl chloride or dodecene | Aluminum chloride (AlCl3) | 90 °C, 6 hours, molar ratios 1:1.14–2.82:9.4–11.4 | Alkylated diphenyl ether |

| Sulfonation | Alkylated diphenyl ether + SO3 or ClSO3H | Sulfonating agent | 90 °C, molar ratio 1:1.4–2.0 | Sulfonated intermediate (benzenesulfonic acid derivative) |

| Neutralization | Sulfonated intermediate + NH3 solution | Ammonia solution | Ambient to mild heating | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.

Scientific Research Applications

Surfactant Applications

Detergents and Cleaning Products:

Dodecyl(sulfophenoxy)benzenesulfonic acid is primarily used in the formulation of detergents due to its excellent emulsifying and wetting properties. It enhances the cleaning efficiency by reducing the surface tension of water, allowing better penetration into dirt and grease.

Textile Industry:

In textile processing, this compound acts as a dyeing agent, improving the affinity of dyes for fabrics and enhancing color fastness. Its ability to modify surface properties makes it valuable in achieving uniform dye distribution.

Industrial Applications

Oil Recovery:

The compound's surfactant properties are exploited in enhanced oil recovery processes. It facilitates the mobilization of trapped oil in reservoirs by reducing interfacial tension between oil and water.

Cosmetics and Personal Care Products:

In cosmetics, dodecyl(sulfophenoxy)benzenesulfonic acid is utilized for its emulsifying capabilities, helping to stabilize formulations such as creams and lotions. Its moisturizing properties also contribute to skin hydration.

Environmental Applications

Wastewater Treatment:

Due to its surfactant nature, this compound is employed in wastewater treatment processes. It aids in the removal of hydrophobic contaminants from water, thus improving effluent quality.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the application of dodecyl(sulfophenoxy)benzenesulfonic acid in textile dyeing demonstrated a significant improvement in dye uptake compared to traditional agents. The results indicated an increase in color intensity and uniformity across various fabric types.

Case Study 2: Oil Recovery Enhancement

Research on enhanced oil recovery using this compound showed that it effectively reduced interfacial tension between oil and water phases by up to 90%, leading to improved oil yield from reservoir simulations.

Safety and Environmental Impact

While benzenesulfonic acid derivatives are generally recognized as safe for industrial use, studies indicate potential skin irritation upon direct contact. Therefore, appropriate handling measures should be implemented to mitigate risks during application.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing it to interact with and disrupt lipid membranes. This property makes it effective in breaking down oils and fats, which is why it is commonly used in cleaning products. Additionally, its ability to form micelles enables it to solubilize hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Benzenesulfonic Acid, Dodecyl(sulfophenoxy)-, Disodium Salt (CAS RN: 28519-02-0)

- Structural Differences : The disodium salt replaces the diammonium cations with two sodium ions. This alters solubility, with the sodium salt exhibiting higher polarity and compatibility in aqueous systems .

- Applications : Used similarly in coatings, plastics, and adhesives but with distinct regulatory limits (e.g., declarable at 0.1% in certain formulations) .

- Physical Properties : Molecular weight = 542.62 g/mol (vs. ~541.7 g/mol for the diammonium salt) .

C10-13 Alkyl Benzenesulfonic Acid, Sodium Salt (CAS RN: 68411-30-3)

- Structural Differences : Features a mixed C10–13 alkyl chain instead of a specific dodecyl group.

- Function : A common surfactant in detergents and industrial cleaners. Its shorter alkyl chains enhance water solubility but reduce surfactant efficiency compared to the dodecyl derivative .

- Regulatory Status : Subject to GreenScreen assessments for environmental persistence and toxicity .

Clopidogrel Benzenesulfonate (Pharmaceutical Salt)

- Structural Differences : A pharmaceutical salt where benzenesulfonic acid is paired with clopidogrel (an antiplatelet drug). Unlike the diammonium salt, it is solvent-free and crystalline for enhanced stability .

- Applications : Demonstrates the versatility of benzenesulfonic acid in drug formulation, contrasting with industrial uses of the diammonium salt .

Biological Activity

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS No. 67968-24-5) is a surfactant with notable applications in various industrial processes and environmental remediation. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article reviews the compound's biological activity, toxicity profiles, and relevant case studies.

- Chemical Formula: C24H40N2O7S2

- Molecular Weight: 520.68 g/mol

- Structure: The compound features a dodecyl group attached to a sulfonic acid moiety, which enhances its surfactant properties.

Toxicological Profile

The biological activity of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has been evaluated in various studies focusing on its toxicity and effects on aquatic organisms.

- Acute Toxicity Studies:

-

Effects on Aquatic Life:

- A study on sodium dodecylbenzene sulfonate (SDBS), a related compound, indicated significant histopathological changes in zebrafish gills after exposure to concentrations as low as 0.25 mg/L. This included oxidative stress markers and alterations in blood parameters . While specific studies on the diammonium salt were not highlighted, the structural similarities suggest potential for similar effects.

Environmental Impact

The compound is utilized in surfactant-enhanced oil recovery (SEOR) processes due to its ability to mobilize non-aqueous phase liquids (NAPLs). It has been shown to improve the efficiency of NAPL recovery in contaminated groundwater environments .

Case Studies

- Surfactant Enhanced Oil Recovery:

- Biodegradability:

Summary of Findings

The biological activity of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt indicates low toxicity levels for both oral and dermal exposure. Its application in environmental remediation showcases its effectiveness as a surfactant while maintaining biodegradability. Further research is warranted to fully understand its long-term ecological impacts and potential regulatory considerations.

Data Table: Toxicity Profiles Comparison

| Compound Name | LD50 (mg/kg) | Toxicity Type |

|---|---|---|

| Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt | >5000 | Oral |

| Sodium dodecylbenzene sulfonate (SDBS) | 1900 | Oral |

| Hexadecyl(sulfophenoxy)benzenesulfonic acid, disodium salt | >2000 | Oral |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt, and how do reaction conditions influence product purity?

- Methodology : The compound is synthesized via sulfonation and alkylation reactions. For example, dodecylbenzene is sulfonated using concentrated sulfuric acid or oleum to introduce sulfonic acid groups. Subsequent reaction with sulfophenoxy moieties requires controlled stoichiometry and temperature (80–120°C) to avoid side reactions like over-sulfonation. Neutralization with ammonium hydroxide yields the diammonium salt. Purification involves solvent extraction (e.g., ethanol/water mixtures) and column chromatography to remove unreacted alkyl chains or sulfonic acid byproducts. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- FT-IR : Identifies sulfonic acid (-SO₃H) and ammonium (-NH₄⁺) groups via peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1400–1500 cm⁻¹ (N-H bending) .

- NMR : ¹H NMR confirms alkyl chain integration (δ 0.8–1.5 ppm for -CH₂- groups) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR detects sulfonated carbons at δ 125–135 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M-NH₄]⁻ at m/z 542.62) .

Q. What are the primary applications of this compound in academic research, particularly in surfactant studies?

- Methodology : As an anionic surfactant, it is used to study micelle formation via dynamic light scattering (DLS) and critical micelle concentration (CMC) determination using surface tension measurements. Applications include stabilizing emulsions in polymer synthesis (e.g., polystyrene nanoparticles) and enhancing dye solubility in textile research. Comparative studies with sodium analogs (e.g., CAS 28519-02-0) reveal ammonium salts’ superior solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values for this surfactant across different solvent systems?

- Methodology : Discrepancies arise from solvent polarity, ionic strength, and temperature. To standardize CMC measurements:

- Use conductivity titrations in deionized water at 25°C.

- Account for counterion effects (NH₄⁺ vs. Na⁺) via the Hofmeister series.

- Validate with fluorescence spectroscopy using pyrene as a probe (CMC ≈ 0.1–0.5 mM in aqueous systems). Contradictions in non-aqueous solvents (e.g., ethanol/water) require activity coefficient modeling .

Q. What experimental approaches are recommended for analyzing its environmental fate and biodegradation pathways?

- Methodology :

- Biodegradation assays : OECD 301F tests measure mineralization rates via CO₂ evolution. The compound’s branched alkyl chain may slow degradation compared to linear analogs.

- Ecotoxicity : Assess acute toxicity using Daphnia magna (EC₅₀) and algal growth inhibition (ISO 8692). Regulatory data for related sulfonates (e.g., sodium salts) suggest low bioaccumulation potential (log Kow < 3.0) .

Q. How do structural modifications (e.g., alkyl chain length, counterion type) impact its thermal stability and performance in high-salinity environments?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of diammonium vs. disodium salts. Ammonium salts typically degrade at 200–250°C due to NH₃ release.

- Salt tolerance : Evaluate via cloud point measurements in NaCl solutions (e.g., 0–5 M). Longer alkyl chains (e.g., C16 vs. C12) enhance salinity resistance by reducing charge screening effects .

Q. What advanced techniques are used to study its interactions with proteins or polymers in drug delivery systems?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with serum albumin (e.g., BSA).

- Dynamic Light Scattering (DLS) : Monitor nanoparticle size changes during encapsulation.

- Synchrotron SAXS : Resolve micelle-polymer hybrid structures at nanoscale resolution .

Data Contradictions and Validation

Q. Why do toxicity studies report conflicting results on hepatotoxicity, and how can these be reconciled?

- Methodology : Discrepancies may stem from exposure routes (oral vs. dermal) or metabolite profiling. Conduct in vitro assays with HepG2 cells, measuring lactate dehydrogenase (LDH) leakage and glutathione depletion. Cross-validate with in vivo rodent studies, focusing on liver histopathology and CYP450 enzyme activity. Dose-dependent effects are critical; low concentrations (<1 mM) often show negligible toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.